3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea
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Overview
Description
N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the dichlorophenyl group, and the attachment of the thiourea moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives and compounds with similar structural features, such as:
- N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA
- N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE
Uniqueness
The uniqueness of N’-CYCLOHEXYL-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA lies in its specific combination of functional groups and its potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H27Cl2N5O2S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C23H27Cl2N5O2S/c1-14-15(12-28(2)27-14)13-29(23(33)26-16-7-4-3-5-8-16)19-11-20(31)30(22(19)32)21-17(24)9-6-10-18(21)25/h6,9-10,12,16,19H,3-5,7-8,11,13H2,1-2H3,(H,26,33) |
InChI Key |
SSWTWCCACPWJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C2CC(=O)N(C2=O)C3=C(C=CC=C3Cl)Cl)C(=S)NC4CCCCC4)C |
Origin of Product |
United States |
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